molecular formula C19H18O4 B1246624 (1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione

(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione

Cat. No. B1246624
M. Wt: 310.3 g/mol
InChI Key: QNJIIOHVULPMRL-GZRZMCSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione is a natural product found in Cephalotaxus harringtonia with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Bull & Bischofberger (1983) explores the synthesis of related methyl steroids, offering insights into the synthetic pathways that could potentially be applied to the compound (Bull & Bischofberger, 1983).
  • Korendovych et al. (2007) discuss Iron(II) complexes with amide-containing macrocycles, which could be relevant for understanding the coordination chemistry of similar complex structures (Korendovych et al., 2007).

Applications in Molecular Structure and Reaction Studies

  • The work by Basavaiah & Satyanarayana (2001) focuses on novel synthesis methods for functionalized propellano-bislactones, which may be applicable for understanding reactions involving the compound (Basavaiah & Satyanarayana, 2001).
  • Wentrup et al. (1985) examine the mechanism of fragmentation in related compounds, which can be insightful for understanding the stability and reactivity of this compound (Wentrup et al., 1985).

Pharmacological and Biological Research

  • Ghorab et al. (2017) discuss the synthesis and antimicrobial activity of certain derivatives, which highlights potential biomedical applications of structurally related compounds (Ghorab et al., 2017).

Supramolecular Chemistry

  • Research by Alcock et al. (1987) on Nickel(II), Copper(II), and Zinc(II) complexes offers insights into the supramolecular chemistry aspects, which may be relevant for the compound (Alcock et al., 1987).

properties

Product Name

(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione

InChI

InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13-,14-,15-,16-,17-,19-/m1/s1

InChI Key

QNJIIOHVULPMRL-GZRZMCSESA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H]3[C@@H]4[C@@H]5[C@]1(CCC6=CC(=O)C=C(C(=C56)[C@H]4O2)C)C(=O)O3

Canonical SMILES

CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3

synonyms

hainanolide
harringtonolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione
Reactant of Route 2
(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione
Reactant of Route 3
(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione
Reactant of Route 4
(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione
Reactant of Route 5
(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione
Reactant of Route 6
(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione

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